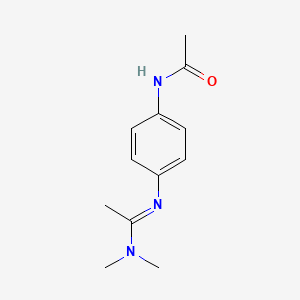
4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted chromene, an epoxide, and a tert-butyl-dimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Epoxidation: The epoxide ring can be formed by treating the fluoro-substituted chromene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Silylation: The final step involves the protection of the hydroxyl group with tert-butyl-dimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Diols: From epoxide ring opening
Dihydrochromenes: From reduction of the chromene core
Substituted Chromenes: From nucleophilic substitution at the fluoro position
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides and chromenes. Its fluoro group can also serve as a marker in various biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-oxiranyl-3,4-dihydro-2H-1-benzopyran involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. The fluoro group can enhance the compound’s stability and reactivity, while the silyl ether group can protect sensitive hydroxyl groups during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane is unique due to its combination of a fluoro-substituted chromene, an epoxide, and a tert-butyl-dimethylsilyl ether. This combination of functional groups provides a versatile platform for various chemical transformations and applications in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FO3Si/c1-17(2,3)22(4,5)21-14-9-15(16-10-19-16)20-13-7-6-11(18)8-12(13)14/h6-8,14-16H,9-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZJKGXIOEGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
